molecular formula C17H18F3N5O B12229184 3-Cyclopropyl-6-({1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}methoxy)pyridazine

3-Cyclopropyl-6-({1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}methoxy)pyridazine

Cat. No.: B12229184
M. Wt: 365.35 g/mol
InChI Key: KPYPCVBIJZBQJW-UHFFFAOYSA-N
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Description

3-Cyclopropyl-6-({1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}methoxy)pyridazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a cyclopropyl group, a trifluoromethyl-substituted pyrimidine, and a pyrrolidine moiety linked to a pyridazine ring through a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-6-({1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}methoxy)pyridazine typically involves multiple steps, including the formation of the pyridazine ring, introduction of the cyclopropyl group, and attachment of the pyrrolidine and pyrimidine moieties. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-6-({1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}methoxy)pyridazine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenation reagents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-6-({1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}methoxy)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropyl-6-({1-[4-(trifluoromethyl)pyrimidin-2-yl]pyrrolidin-3-yl}methoxy)pyridazine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its trifluoromethyl group, in particular, enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H18F3N5O

Molecular Weight

365.35 g/mol

IUPAC Name

2-[3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]-4-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C17H18F3N5O/c18-17(19,20)14-5-7-21-16(22-14)25-8-6-11(9-25)10-26-15-4-3-13(23-24-15)12-1-2-12/h3-5,7,11-12H,1-2,6,8-10H2

InChI Key

KPYPCVBIJZBQJW-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(C=C2)OCC3CCN(C3)C4=NC=CC(=N4)C(F)(F)F

Origin of Product

United States

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